

Synthesis and Characterization of Quetiapine Hydroxy Impurity: A Technical Guide

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Compound of Interest

Compound Name: Quetiapine Hydroxy Impurity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a significant impurity in quetiapine fumarate, known as **Quetiapine Hydroxy Impurity** or desethanol quetiapine. Understanding the formation and analytical profile of this impurity is critical for ensuring the quality, safety, and efficacy of quetiapine-based pharmaceuticals. This document details the synthetic pathways, experimental protocols for its preparation and analysis, and a summary of its characteristic analytical data.

Introduction to Quetiapine and its Hydroxy Impurity

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It functions primarily as an antagonist at dopamine and serotonin receptors. During the synthesis of quetiapine fumarate, several process-related impurities can be formed. One of the notable impurities is 2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)-1-piperazinyl]ethanol, commonly referred to as **Quetiapine Hydroxy Impurity** or desethanol quetiapine. The presence of this and other impurities is strictly regulated by pharmacopeias and regulatory bodies like the ICH.[3] Therefore, the identification, synthesis, and characterization of such impurities are essential for drug manufacturers to control their levels in the final active pharmaceutical ingredient (API).

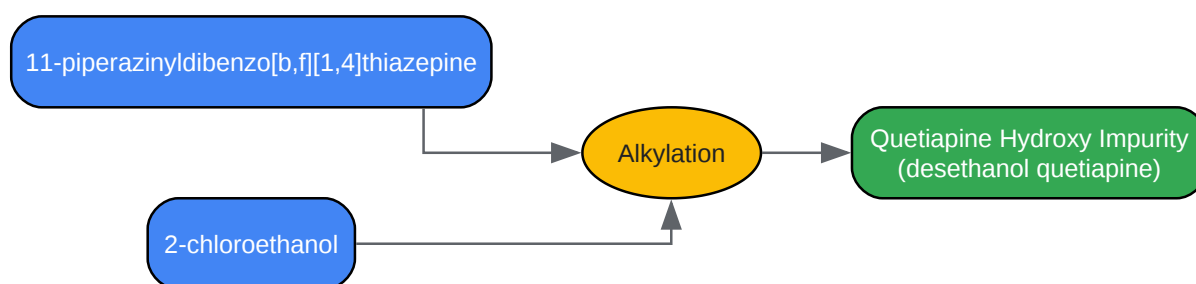
The formation of the **Quetiapine Hydroxy Impurity** is often linked to the presence of 2-chloroethanol as an impurity in the starting material, 2-(2-chloroethoxy)ethanol, which is used in

the synthesis of the quetiapine side chain. Alkylation of the piperazinyl thiazepine intermediate with this impurity leads to the formation of desethanol quetiapine.[4]

Synthesis of Quetiapine Hydroxy Impurity

The synthesis of **Quetiapine Hydroxy Impurity** is typically achieved through the reaction of 11-piperazinyldibenzo[b,f][1,4]thiazepine with 2-chloroethanol. This process mirrors a potential side reaction occurring during the manufacturing of quetiapine.

Synthetic Pathway



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Caption: Synthetic route for **Quetiapine Hydroxy Impurity**.

Experimental Protocol for Synthesis

The following protocol is a representative method for the laboratory-scale synthesis of **Quetiapine Hydroxy Impurity**.

Materials:

- 11-piperazinyldibenzo[b,f][1,4]thiazepine dihydrochloride
- 2-chloroethanol
- Sodium carbonate
- Sodium iodide
- n-Propanol

- Ethyl acetate
- Water
- Magnesium sulfate

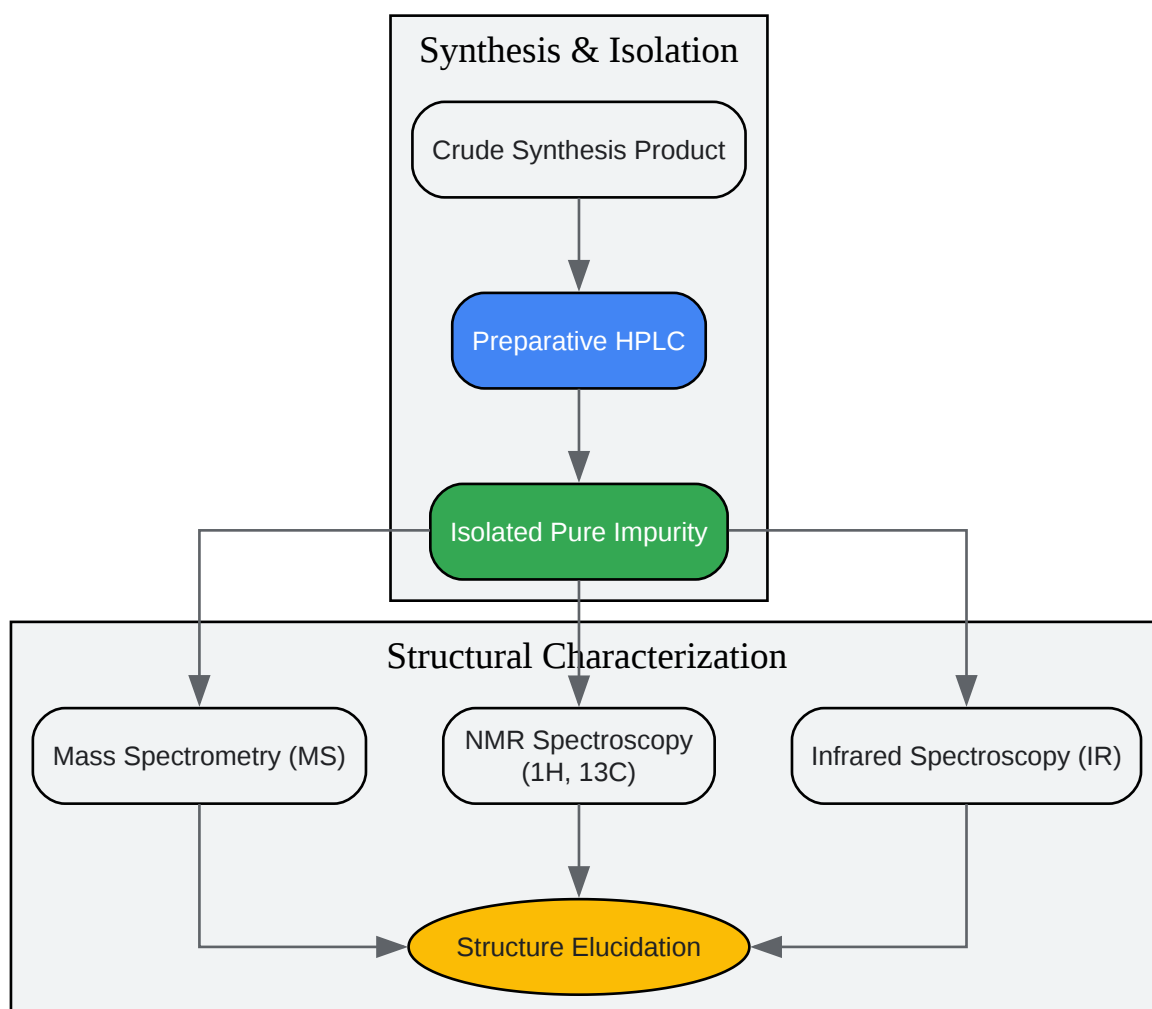
Procedure:

- Combine 11-piperazinyldibenzo[b,f][1][2]thiazepine dihydrochloride (25 mmol), sodium carbonate (150 mmol), and sodium iodide (1 mmol) in n-propanol (60 mL).
- Add 2-chloroethanol to the reaction mixture.
- Heat the reaction mixture at reflux for 24 hours.
- After cooling, add ethyl acetate (75 mL) to the mixture.
- Wash the organic phase with water (2 x 250 mL).
- Dry the organic phase over magnesium sulfate.
- Remove the solvent under reduced pressure (in vacuo) to yield the crude product as an oil.
[3]
- Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC).

Characterization of Quetiapine Hydroxy Impurity

The structural elucidation and confirmation of **Quetiapine Hydroxy Impurity** are performed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow



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Caption: Workflow for isolation and characterization.

Spectroscopic and Chromatographic Data

The following tables summarize the key analytical data for the characterization of **Quetiapine Hydroxy Impurity**.

Table 1: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
Mass Spectrometry	ESI	340 [M+H] ⁺	Protonated molecular ion, consistent with a molecular weight of 339. [4]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Key Chemical Shifts (ppm)	Interpretation
¹ H NMR	3.39 and 3.89	Signals corresponding to the two -CH ₂ - groups in the side chain. [2]
¹³ C NMR	61.1 and 73.1	Two CH ₂ signals observed, differing from the four CH ₂ signals present in quetiapine. [4]

Table 3: High-Performance Liquid Chromatography (HPLC) Data

Parameter	Value
Column	Agilent Eclipse Plus C18, RRHD 1.8 μ m (50 mm x 2.1 mm)[5]
Mobile Phase A	0.1% aqueous triethylamine (pH 7.2)[5]
Mobile Phase B	Acetonitrile:Methanol (80:20 v/v)[5]
Elution	Gradient[5]
Flow Rate	0.5 mL/min[5]
Column Temperature	40°C[5]
Detection Wavelength	252 nm[5]
Retention Time	Varies based on exact gradient, but is resolved from quetiapine and other impurities.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation
(Data not explicitly detailed in search results)	Expected to show characteristic peaks for O-H stretching (alcohol), C-N stretching (amine), C-S stretching (thioether), and aromatic C-H stretching.

Conclusion

The synthesis and characterization of **Quetiapine Hydroxy Impurity** are crucial aspects of quality control in the manufacturing of quetiapine fumarate. This guide has provided a detailed overview of the synthetic pathway, a practical experimental protocol for its preparation, and a summary of the key analytical data used for its identification and characterization. By understanding the formation and analytical profile of this impurity, pharmaceutical scientists can develop robust control strategies to ensure the purity and safety of quetiapine products. The provided methodologies and data serve as a valuable resource for researchers and professionals in the field of drug development and quality assurance.

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